REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH2:13]SC)=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1Cl.NC1C(CSC)=C(C(F)(F)F)C=CC=1Br.NC1C(CSC)=C(C(F)(F)F)C=CC=1I.NC1C(CSC)=C(C(F)(F)F)C=CC=1C.NC1C(SC)=C(C(F)(F)F)C=CC=1SCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCCCCC.NC1C(CSC)=C(C(F)(F)F)C=CC=1SCCCCCCCC>>[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([C:9]([F:10])([F:11])[F:12])[CH:5]=[CH:6][CH:7]=1
|
Name
|
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1Cl)C(F)(F)F)CSC
|
Name
|
3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1Br)C(F)(F)F)CSC
|
Name
|
3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1I)C(F)(F)F)CSC
|
Name
|
3-amino-4-methyl-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1C)C(F)(F)F)CSC
|
Name
|
3-amino-4-ethylthio-2-methylthiobenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1SCC)C(F)(F)F)SC
|
Name
|
3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1SCCC)C(F)(F)F)CSC
|
Name
|
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1SCCCC)C(F)(F)F)CSC
|
Name
|
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1SCCCCCCC)C(F)(F)F)CSC
|
Name
|
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1SCCCCCCCC)C(F)(F)F)CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |